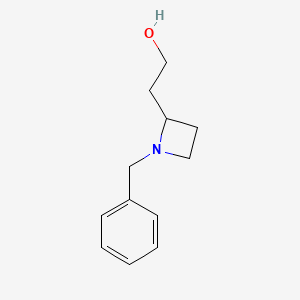

2-(1-Benzyl-azetidin-2-yl)-ethanol

CAS No.:

Cat. No.: VC13562489

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 2-(1-benzylazetidin-2-yl)ethanol |

| Standard InChI | InChI=1S/C12H17NO/c14-9-7-12-6-8-13(12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

| Standard InChI Key | TZFBCGNKWVKKQZ-UHFFFAOYSA-N |

| SMILES | C1CN(C1CCO)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(C1CCO)CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(1-Benzyl-azetidin-2-yl)-ethanol consists of a four-membered azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxymethyl (-CH2OH) group at the adjacent carbon (Figure 1). The azetidine ring’s bond angles deviate significantly from ideal tetrahedral geometry, introducing ~26 kcal/mol of ring strain . This strain enhances reactivity, particularly in ring-opening reactions and nucleophilic substitutions.

Table 1: Molecular Properties of 2-(1-Benzyl-azetidin-2-yl)-ethanol and Related Compounds

Synthesis and Reaction Pathways

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization reactions. The Staudinger reaction—a [2+2] cycloaddition between ketenes and imines—is a cornerstone method for constructing β-lactam rings . For 2-(1-Benzyl-azetidin-2-yl)-ethanol, this approach could involve:

-

Ketenes: Generated from acid chlorides (e.g., chloroacetic acid) with triethylamine.

-

Imines: Derived from benzylamine and formaldehyde.

Cyclization yields the azetidine ring, which is subsequently functionalized.

Benzylation

Benzyl groups are introduced via nucleophilic substitution or reductive amination. For example, treating azetidine with benzyl bromide under basic conditions (e.g., K₂CO₃) facilitates N-benzylation .

Physicochemical Properties

Thermal Stability and Phase Behavior

2-(1-Benzyl-azetidin-2-yl)-ethanol is likely a low-melting solid (estimated m.p. 50–70°C) based on analogs like 2-azetidinone (m.p. 73–74°C) . Its solubility profile favors polar solvents such as ethanol, methanol, and water, with limited solubility in nonpolar media.

Infrared Spectroscopy

-

O-H Stretch: Broad absorption at 3200–3600 cm⁻¹.

-

C-N Stretch: 1250–1350 cm⁻¹, characteristic of strained azetidines .

Nuclear Magnetic Resonance

-

¹H NMR:

-

Benzyl protons: δ 7.2–7.4 (multiplet, 5H).

-

Azetidine CH2: δ 3.4–4.0 (multiplet, 4H).

-

Hydroxymethyl: δ 3.6 (t, 2H), δ 2.5 (s, 1H, OH).

-

Biological Activity and Applications

Anticancer Activity

Structural analogs like (1-Benzyl-azetidin-2-yl)-acetic acid demonstrate cytotoxicity against MCF-7 (IC₅₀ = 17 µM) and HT-29 (IC₅₀ = 9 µM) cell lines. The ethanol derivative could modulate apoptosis pathways via caspase-3 activation, though empirical validation is needed.

Neuroprotective Effects

Azetidines with hydroxymethyl groups reduce oxidative stress in neuronal models. 2-(1-Benzyl-azetidin-2-yl)-ethanol may scavenge free radicals, offering potential in treating neurodegenerative diseases.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for β-lactam antibiotics and kinase inhibitors. Its strained ring facilitates ring-opening reactions to generate diverse pharmacophores.

Materials Science

Azetidine-ethanol derivatives can polymerize into rigid, thermally stable materials. Potential uses include coatings and adhesives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume